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molecular formula C8H6F5NO B8783380 2-(Pentafluoroethoxy)aniline

2-(Pentafluoroethoxy)aniline

Cat. No. B8783380
M. Wt: 227.13 g/mol
InChI Key: NXSWESDNHZDPCW-UHFFFAOYSA-N
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Patent
US04537619

Procedure details

A mixture of 27.2 g of crude 2-pentafluoroethoxy-nitrobenzene, 2.6 g of Raney-nickel catalyst and 250 ml of dioxane is agitated in a hydrogen atmosphere for 24 hours at a temperature of 20°-25° C. The hydrogen consumption is 6.54 liters. After filtering off the catalyst, the solution is evaporated to dryness, yielding 20.5 g of 2-pentafluoroethoxy-aniline in form of a yellowish oil.
Name
2-pentafluoroethoxy-nitrobenzene
Quantity
27.2 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
catalyst
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:17])([O:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[N+:14]([O-])=O)[C:3]([F:6])([F:5])[F:4].[H][H]>[Ni].O1CCOCC1>[F:1][C:2]([F:17])([O:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[NH2:14])[C:3]([F:4])([F:6])[F:5]

Inputs

Step One
Name
2-pentafluoroethoxy-nitrobenzene
Quantity
27.2 g
Type
reactant
Smiles
FC(C(F)(F)F)(OC1=C(C=CC=C1)[N+](=O)[O-])F
Name
Quantity
2.6 g
Type
catalyst
Smiles
[Ni]
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The hydrogen consumption
FILTRATION
Type
FILTRATION
Details
After filtering off the catalyst
CUSTOM
Type
CUSTOM
Details
the solution is evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
FC(C(F)(F)F)(OC1=C(N)C=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 20.5 g
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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